molecular formula C7H10BNO2 B137279 Dimethyl pyridin-2-ylboronate CAS No. 136805-54-4

Dimethyl pyridin-2-ylboronate

Cat. No.: B137279
CAS No.: 136805-54-4
M. Wt: 150.97 g/mol
InChI Key: ITSIDKYMJQVPQQ-UHFFFAOYSA-N
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Description

Dimethyl pyridin-2-ylboronate is an organoboron compound that features a boronic ester functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pyridin-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-boronic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields the desired boronic ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of catalysts to facilitate the esterification reaction and may involve purification steps such as distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyridin-2-ylboronate is known to undergo several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Under certain conditions, the pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of base, commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

    Oxidation: Pyridine-2-boronic acid.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nature of the nucleophile.

Scientific Research Applications

Dimethyl pyridin-2-ylboronate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Industry: this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable boron-carbon bonds.

Comparison with Similar Compounds

    Pyridine-2-boronic acid: Similar in structure but lacks the ester functional group.

    Pyridine-2-boronic acid dimethyl ester: Another boronic ester derivative of pyridine, similar in reactivity.

    Borinic acids: A subclass of organoborane compounds with similar applications in cross-coupling reactions.

Uniqueness: Dimethyl pyridin-2-ylboronate is unique due to its specific combination of a pyridine ring and a boronic ester group, which provides it with distinct reactivity and stability. This makes it particularly useful in synthetic organic chemistry for the formation of complex molecules.

Properties

IUPAC Name

dimethoxy(pyridin-2-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSIDKYMJQVPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=N1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376777
Record name Dimethyl pyridin-2-ylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136805-54-4
Record name Dimethyl pyridin-2-ylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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